molecular formula C8H7F2NO B1615228 2-AMINO-1-(3,5-DIFLUORO-PHENYL)-ETHANONE CAS No. 339001-26-2

2-AMINO-1-(3,5-DIFLUORO-PHENYL)-ETHANONE

Cat. No.: B1615228
CAS No.: 339001-26-2
M. Wt: 171.14 g/mol
InChI Key: YYNOUPMEGGYLIK-UHFFFAOYSA-N
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Description

2-AMINO-1-(3,5-DIFLUORO-PHENYL)-ETHANONE is a fluorinated aromatic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group and a difluorophenyl group attached to an ethanone backbone. Its unique structure imparts distinct chemical and physical properties, making it a valuable compound for various synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-1-(3,5-DIFLUORO-PHENYL)-ETHANONE typically involves the reaction of 3,5-difluoroacetophenone with ammonia or an amine source under controlled conditions. One common method includes the use of a reducing agent such as sodium borohydride to facilitate the reduction of the carbonyl group to an amino group. The reaction is usually carried out in an organic solvent like ethanol or methanol at a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation techniques. This method involves the use of a metal catalyst, such as palladium on carbon, to hydrogenate the precursor compound under high pressure and temperature conditions. This approach ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-1-(3,5-DIFLUORO-PHENYL)-ETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-AMINO-1-(3,5-DIFLUORO-PHENYL)-ETHANONE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-AMINO-1-(3,5-DIFLUORO-PHENYL)-ETHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the difluorophenyl group can engage in hydrophobic interactions with receptor sites. These interactions modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluoroacetophenone: Similar in structure but lacks the amino group.

    2-Amino-1-(2,4-difluorophenyl)ethanone: Similar but with different fluorine substitution pattern.

    2-Amino-1-(3,4-difluorophenyl)ethanone: Another isomer with different fluorine positions.

Uniqueness

2-AMINO-1-(3,5-DIFLUORO-PHENYL)-ETHANONE is unique due to its specific substitution pattern, which imparts distinct reactivity and interaction profiles compared to its isomers and analogs. This uniqueness makes it a valuable compound for targeted applications in research and industry .

Properties

IUPAC Name

2-amino-1-(3,5-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNOUPMEGGYLIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650439
Record name 2-Amino-1-(3,5-difluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339001-26-2
Record name 2-Amino-1-(3,5-difluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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